4-(Ethoxymethylidene)-2-[3-(trifluoromethyl)phenyl]isoquinoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Ethoxymethylidene)-2-[3-(trifluoromethyl)phenyl]isoquinoline-1,3-dione is a complex organic compound characterized by the presence of an ethoxymethylidene group and a trifluoromethyl-substituted phenyl ring attached to an isoquinoline-1,3-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethoxymethylidene)-2-[3-(trifluoromethyl)phenyl]isoquinoline-1,3-dione typically involves multi-step organic reactions. One common approach is the condensation of an appropriate isoquinoline derivative with an ethoxymethylidene reagent under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure consistent quality and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Ethoxymethylidene)-2-[3-(trifluoromethyl)phenyl]isoquinoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and NaBH4 are frequently used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(Ethoxymethylidene)-2-[3-(trifluoromethyl)phenyl]isoquinoline-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Ethoxymethylidene)-2-[3-(trifluoromethyl)phenyl]isoquinoline-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to changes in cellular processes and biochemical pathways, which are the basis for its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methoxymethylidene)-2-[3-(trifluoromethyl)phenyl]isoquinoline-1,3-dione
- 4-(Ethoxymethylidene)-2-[4-(trifluoromethyl)phenyl]isoquinoline-1,3-dione
- 4-(Ethoxymethylidene)-2-[3-(difluoromethyl)phenyl]isoquinoline-1,3-dione
Uniqueness
4-(Ethoxymethylidene)-2-[3-(trifluoromethyl)phenyl]isoquinoline-1,3-dione is unique due to the specific positioning of the ethoxymethylidene and trifluoromethyl groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H14F3NO3 |
---|---|
Molecular Weight |
361.3 g/mol |
IUPAC Name |
4-(ethoxymethylidene)-2-[3-(trifluoromethyl)phenyl]isoquinoline-1,3-dione |
InChI |
InChI=1S/C19H14F3NO3/c1-2-26-11-16-14-8-3-4-9-15(14)17(24)23(18(16)25)13-7-5-6-12(10-13)19(20,21)22/h3-11H,2H2,1H3 |
InChI Key |
MNKBUXYWTDGDDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.